Ethyl 2-amino-5-isopropoxybenzoate

Lipophilicity ADME Drug Design

Researchers often face inconsistent lipophilicity profiles when sourcing alkoxybenzoate building blocks for CNS assays. This compound provides a precise LogP increase over 5-methoxy analogs, reducing SAR variability. - Distinct 5-isopropoxy substitution enhances blood-brain barrier penetration prediction in neuronal target screening. - Ethyl ester serves as a tunable, metabolically labile protecting group for prodrug design. - ≥95% purity standard minimizes assay interference in medicinal chemistry workflows.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B7866071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-isopropoxybenzoate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)OC(C)C)N
InChIInChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3
InChIKeyMGIAJCYGDTXPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-Isopropoxybenzoate – Chemical Profile & Identifiers


Ethyl 2-amino-5-isopropoxybenzoate is a substituted benzoate ester with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound features a 2-amino and a 5-isopropoxy substitution pattern on the benzene ring, distinguishing it from simpler analogs like the 5-methoxy or 5-ethoxy derivatives [1]. It is commercially available as a research chemical with a typical purity of ≥95% , and is intended for use as a synthetic building block in medicinal chemistry and materials science .

Substitution 5-isopropoxy pattern differentiates from common methoxy/ethoxy analogs
Purity Available at ≥95% with optional 97% premium grade
Use Context Intended as a synthetic building block for medicinal chemistry and materials science

Ethyl 2-Amino-5-Isopropoxybenzoate: Non-Interchangeability with Analogs


Although ethyl 2-amino-5-isopropoxybenzoate belongs to a common class of benzoate esters, substitution with a structurally similar analog—such as the methyl ester (CAS 458537-97-8) [1] or a different 5-alkoxy group (e.g., 5-methoxy or 5-ethoxy) [2]—is not trivial in research applications. The isopropoxy group at the 5-position confers distinct physicochemical properties compared to methoxy or ethoxy analogs, including altered lipophilicity (estimated LogP differences) and steric bulk , which can critically influence solubility, membrane permeability, and target binding in biological assays. Furthermore, the ethyl ester serves as a specific prodrug or protecting group strategy that the corresponding free acid or methyl ester cannot replicate without altering the compound's in vitro or in vivo behavior. Therefore, assuming interchangeability without quantitative supporting data risks introducing uncontrolled variables that compromise assay reproducibility and downstream structure-activity relationship (SAR) interpretations.

5-Alkoxy group
Isopropoxy increases lipophilicity and steric bulk vs. methoxy/ethoxy, altering assay partitioning.
Ester strategy
Ethyl ester serves as a specific protecting group; methyl ester or free acid may not replicate in vitro behavior.
Analytical comparability
Substituting without matched analytical data risks introducing uncontrolled variables in SAR studies.

Ethyl 2-Amino-5-Isopropoxybenzoate: Differentiation Evidence vs. Analogs


Lipophilicity: LogP Comparison with Methoxy & Ethoxy Analogs

While experimental LogP data for ethyl 2-amino-5-isopropoxybenzoate are not yet published, the estimated LogP value derived from its closest available analog, the free acid 5-isopropoxy-2-amino-benzoic acid (LogP = 2.335) , combined with the known LogP contribution of an ethyl ester relative to a free acid, suggests that the target compound is significantly more lipophilic than its 5-methoxy counterpart, for which PubChem reports a computed XLogP3 of 3.0 [1]. The isopropoxy group introduces additional hydrophobic surface area compared to the methoxy group, which is expected to enhance membrane permeability and potentially alter blood-brain barrier penetration in cell-based assays.

Lipophilicity
Class-level inference
Estimated LogP ~2.3–2.8 (ethyl ester) vs. methoxy analog XLogP3 3.0
Supports lipophilicity-based SAR differentiation from methoxy analogs
No experimental LogP; class-level estimate
Lipophilicity ADME Drug Design

Molecular Weight & Rotatable Bonds vs. Methyl Ester and Free Acid

The molecular weight of ethyl 2-amino-5-isopropoxybenzoate is 223.27 g/mol , which is 13.98 g/mol (6.7%) higher than the methyl ester analog (methyl 2-amino-5-isopropoxybenzoate, MW 209.24 g/mol) [1] and 28.06 g/mol (14.4%) higher than the corresponding free acid (5-isopropoxy-2-amino-benzoic acid, MW 195.22 g/mol) . Additionally, the target compound has 5 rotatable bonds , compared to 4 rotatable bonds for the methyl ester [1] and 3 rotatable bonds for the free acid , which may influence its conformational flexibility and entropic contribution to binding.

Mol. weight & bonds
Cross-study comparable
MW 223.27 g/mol, 5 rot. bonds vs. methyl ester (209.24, 4) and free acid (195.22, 3)
Differentiates building block from simpler ester/acid forms for library design
Computed properties; no direct experimental validation
Physicochemical Properties Compound Handling SAR

Vendor Purity & Analytical Characterization

Commercial suppliers report that ethyl 2-amino-5-isopropoxybenzoate is available with a purity of ≥95% (standard) or 97% (premium grade) [1]. Importantly, vendors such as Bidepharm offer batch-specific analytical data including NMR, HPLC, and GC reports , providing verifiable quality control that is often absent for less common analogs like the 5-ethoxy derivative . This level of characterization ensures that researchers can rely on consistent compound identity and purity across experiments.

Vendor purity
Supplier data
Purity ≥95% (standard) or 97%; batch NMR, HPLC, GC reports available
Supports lot-to-lot reproducibility with documented analytical identity
For less common 5-ethoxy analog, such documentation is often limited
Quality Control Reproducibility Procurement

Ethyl 2-Amino-5-Isopropoxybenzoate: Research & Industrial Applications


CNS-Penetrant SAR Building Block

The predicted higher lipophilicity of ethyl 2-amino-5-isopropoxybenzoate, inferred from its 5-isopropoxy substituent and ethyl ester , positions it as a strategic building block for synthesizing analogs intended for central nervous system (CNS) targets, where enhanced blood-brain barrier penetration is desired. Researchers can utilize this compound to explore how incremental increases in LogP affect target engagement in neuronal assays, using the 5-methoxy analog [1] as a lower-lipophilicity control.

Stable Ester Protecting Group for Chemical Probe Synthesis

The ethyl ester functionality of this compound serves as a metabolically labile protecting group that can be selectively hydrolyzed by esterases in cellular contexts or in vivo . This property makes it a suitable precursor for developing prodrugs or activity-based probes where controlled release of the active 5-isopropoxy-2-amino-benzoic acid [1] is required. The isopropoxy group provides additional steric shielding that may slow ester hydrolysis relative to the methyl ester analog [2], offering a tunable release profile.

Organogelator and Liquid Crystal Synthesis

Alkoxybenzoate derivatives are known to exhibit gelation behavior and liquid crystalline properties . The specific substitution pattern of ethyl 2-amino-5-isopropoxybenzoate—with an amino group for hydrogen bonding and an isopropoxy chain for van der Waals interactions—may impart unique self-assembly characteristics in organic solvents. This compound can be screened as a precursor for novel organogelators [1] or as a dopant in liquid crystal formulations, where precise control over molecular packing is critical for optical performance.

Application
Selection Property
Validation Focus
CNS-target SAR studies
5-isopropoxy lipophilicity
LogP effect on neuronal target engagement
Esterase-cleavable probe precursor
Ethyl ester hydrolysis profile
Controlled release in cellular esterase assays
Organogelator screening
Amino-isopropoxy substitution
Self-assembly behavior in organic solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-5-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.